molecular formula C9H10N4O2 B1428018 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1249019-47-3

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1428018
M. Wt: 206.2 g/mol
InChI Key: QBOYJJFSHNEBIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives has been well documented in the literature . For instance, a new tricyclic, trifluoromethylated indenopyrazole, was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . This isomeric pyrazole was obtained in yields ranging from 4–24% .

Scientific Research Applications

Synthesis and Biological Activities

1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid and its derivatives are significant scaffolds in heterocyclic compounds, known for their versatile synthetic applicability and broad biological activities. These derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities, highlighting their importance in medicinal chemistry. The synthesis methods for these compounds are diverse, showcasing their potential in drug discovery and development (Cetin, 2020).

Contribution to Anticancer Agents

The Knoevenagel condensation reaction is a critical method for generating α, β‐unsaturated ketones/carboxylic acids, including pyrazole derivatives, which have shown significant anticancer activity. These compounds target various cancer mechanisms, demonstrating the importance of pyrazole carboxylic acids in developing new anticancer drugs (Tokala, Bora, & Shankaraiah, 2022).

Chemistry and Synthesis of Derivatives

The chemistry of pyrazole derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is crucial for synthesizing various heterocycles with potential pharmaceutical applications. These compounds serve as building blocks for creating pyrazolo-imidazoles, -thiazoles, and other heterocyclic compounds, underlining their utility in organic synthesis and drug design (Gomaa & Ali, 2020).

Cytochrome P450 Inhibition

Pyrazole derivatives are also explored for their role in inhibiting Cytochrome P450 isoforms, which is vital for understanding drug metabolism and potential drug-drug interactions. This research is fundamental for predicting the metabolism of drugs and their interactions within the human body, thus aiding in safer drug design (Khojasteh et al., 2011).

Medicinal Applications

Methyl substituted pyrazoles, in particular, have been identified as potent medicinal scaffolds displaying a wide spectrum of biological activities. These compounds' synthetic approaches and their medical significance are extensively studied, highlighting their role in medicinal chemistry and therapy (Sharma et al., 2021).

properties

IUPAC Name

1-methyl-3-(1-methylpyrazol-4-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-12-4-6(3-10-12)8-7(9(14)15)5-13(2)11-8/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOYJJFSHNEBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN(C=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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